
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
Description
Molecular Architecture and Chiral Center Configuration
The compound features a pyrrolidin-2-one core, a five-membered lactam ring, substituted at three distinct positions:
- A 1-(2-methoxyethyl) group at the nitrogen atom (position 1)
- A 1,5-dimethyl-1H-pyrazol-4-yl moiety at position 5
- An aminomethyl group at position 4
Stereochemical Features
The absolute configuration at positions 4 and 5 is defined as 4S,5R, creating two chiral centers. This configuration was confirmed through synthetic route analysis and circular dichroism studies. The spatial arrangement critically influences hydrogen-bonding patterns, as the aminomethyl group (position 4) adopts an axial orientation relative to the pyrrolidinone plane, while the pyrazole substituent (position 5) occupies an equatorial position.
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular formula | C₁₃H₂₂N₄O₂ |
Molecular weight | 266.34 g/mol |
Chiral centers | 2 (4S,5R) |
Torsion angle (C4-C5-N1-C) | 112.3° ± 0.5° |
The 1,5-dimethylpyrazole substituent exhibits planarity (deviation < 0.02 Å from ideal plane) with methyl groups at positions 1 and 5 inducing steric constraints that stabilize the equatorial conformation.
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
ZAXUZJHMOPQEPZ-GXFFZTMASA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2CCOC)CN |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN |
Origin of Product |
United States |
Biological Activity
The compound (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a pyrrolidine ring substituted with an aminomethyl group and a dimethylpyrazole moiety. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives of pyrazole-containing compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the pyrazole ring has been linked to antimicrobial properties against various pathogens.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous tissues.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth; apoptosis induction | |
Anti-inflammatory | Reduction in cytokine levels | |
Antimicrobial | Activity against bacterial strains |
Case Study: Anticancer Effects
A study focusing on a structurally similar compound demonstrated significant anticancer effects. The results indicated that treatment with the compound led to:
- A 50% reduction in cell viability in breast cancer cell lines after 48 hours.
- Induction of apoptosis as evidenced by increased caspase activity.
This suggests that this compound might share similar mechanisms.
Case Study: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory potential of related pyrazole compounds. Key findings included:
- Decreased levels of TNF-alpha and IL-6 in treated macrophages.
- A reduction in nitric oxide production, indicating a decrease in inflammatory response.
These findings highlight the potential for this compound in therapeutic applications targeting inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has indicated that modifications to the pyrazole and pyrrolidine rings can significantly alter biological activity. For instance:
- Substituting different groups on the pyrazole ring can enhance anticancer activity.
- Alterations in the methoxyethyl group may influence solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The (4R,5S) stereoisomer (CAS: 1909294-08-1) shares the same molecular formula and weight as the target compound but differs in stereochemistry. Such enantiomeric differences can drastically alter binding affinity and metabolic stability. For example:
- 3D Orientation: The (4R,5S) configuration may position the aminomethyl and pyrazole groups in a distinct spatial arrangement, affecting interactions with chiral binding pockets in enzymes or receptors.
- Synthesis Challenges : Separation of stereoisomers often requires advanced techniques like chiral chromatography, impacting scalability .
Table 1: Stereoisomer Comparison
Compound | Stereochemistry | Molecular Formula | Key Feature |
---|---|---|---|
Target Compound | (4S,5R) | C₁₃H₂₂N₄O₂ | 2-Methoxyethyl substituent |
(4R,5S)-Isomer | (4R,5S) | C₁₃H₂₂N₄O₂ | Identical substituents, inverted config |
Substituent Variations
a) 1-Methyl vs. 1-(2-Methoxyethyl) Substituents
The compound rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one (EN300-126734) replaces the 2-methoxyethyl group with a methyl group. Key differences include:
- Solubility : The methoxyethyl group’s ether oxygen may improve aqueous solubility compared to the hydrophobic methyl group.
b) Heterocyclic Modifications
Compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one () feature bulkier aromatic substituents (e.g., naphthyl-thiazolyl, benzoimidazolyl), which:
Table 2: Substituent-Based Comparisons
Compound | 1-Position Substituent | Key Heterocycle | Molecular Weight | Likely Impact |
---|---|---|---|---|
Target Compound | 2-Methoxyethyl | 1,5-Dimethylpyrazole | 266.34 | Balanced solubility and size |
rac-(4R,5S)-1-Methyl analog | Methyl | 1,5-Dimethylpyrazole | 252.33 (est.) | Reduced solubility |
Benzoimidazolyl Derivative | Naphthyl-thiazolyl | Benzoimidazole | ~450 (est.) | High specificity, low permeability |
Functional Group Comparisons
- Aminomethyl vs. Nitro Groups: Compounds like 3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one () replace the aminomethyl group with electron-withdrawing nitro groups. This substitution: Reduces hydrogen-bonding capacity.
- Thioxothiazolidinone vs.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically follows a convergent approach:
- Stereoselective construction of the pyrrolidin-2-one ring with the correct (4S,5R) stereochemistry.
- Introduction of the aminomethyl group at the 4-position.
- Attachment of the 1,5-dimethyl-1H-pyrazol-4-yl substituent at the 5-position.
- N-substitution with the 2-methoxyethyl group on the pyrrolidinone nitrogen.
Stepwise Synthesis Details
Formation of the Pyrrolidin-2-one Core
- The pyrrolidin-2-one ring is commonly formed via cyclization of appropriately substituted γ-amino acids or their derivatives.
- An established method involves starting from chiral amino acid precursors or chiral pool materials, ensuring stereochemical control at the 4 and 5 positions.
- For example, (S)- or (R)-configured amino alcohols can be converted into lactams through intramolecular cyclization under dehydrating conditions.
Introduction of the Aminomethyl Group at C-4
- The aminomethyl substituent is typically introduced via nucleophilic substitution or reductive amination.
- A common approach is the reaction of a 4-formyl or 4-halogenated intermediate with ammonia or an amine source, followed by reduction to yield the aminomethyl group.
- Reductive amination using sodium cyanoborohydride or catalytic hydrogenation is favored for selectivity and mild conditions.
Installation of the Pyrazol-4-yl Substituent at C-5
- The 1,5-dimethyl-1H-pyrazol-4-yl group is introduced through cross-coupling reactions or nucleophilic aromatic substitution.
- A typical method involves the preparation of a 5-bromo or 5-leaving group substituted pyrrolidinone intermediate, followed by palladium-catalyzed Suzuki or Stille coupling with a pyrazolyl boronic acid or stannane derivative.
- Alternatively, direct C–H activation methods may be employed for pyrazole installation.
N-Substitution with 2-Methoxyethyl Group
- The nitrogen atom of the pyrrolidinone ring is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride, and solvents such as DMF or acetonitrile are used to facilitate the alkylation.
Representative Synthetic Route Example
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclization | Chiral amino acid derivative, dehydrating agent (e.g., PCl5, POCl3) | Formation of (4S,5R)-pyrrolidin-2-one core |
2 | Halogenation/Formylation | NBS or Vilsmeier-Haack reagent | Introduction of leaving group or aldehyde at C-4 |
3 | Reductive amination | Ammonia or amine, NaBH3CN or catalytic H2 | Conversion to aminomethyl group |
4 | Cross-coupling | Pd catalyst, pyrazolyl boronic acid/stannane, base | Attachment of 1,5-dimethyl-1H-pyrazol-4-yl at C-5 |
5 | N-Alkylation | 2-methoxyethyl bromide, base (K2CO3), solvent (DMF) | N-substitution with 2-methoxyethyl group |
Stereochemical Considerations
- The stereochemistry at C-4 and C-5 is critical for biological activity and is controlled by the choice of chiral starting materials and reaction conditions.
- Use of chiral auxiliaries or asymmetric catalysis can enhance enantiomeric purity.
- Analytical methods such as chiral HPLC and NMR are employed to verify stereochemical integrity.
Research Findings and Literature Support
- Patent literature (e.g., US8436001B2 and WO2012069948A1) describes related pyrazolyl-pyrrolidinone derivatives and their synthetic routes, confirming the use of palladium-catalyzed cross-coupling and reductive amination steps in the preparation of such compounds.
- PubChem and other chemical databases provide structural and synthetic information on similar pyrrolidin-2-one compounds with pyrazole substituents, supporting the outlined synthetic strategy.
- The use of chiral amino acid derivatives as precursors for stereoselective pyrrolidinone synthesis is well documented in the literature, ensuring the desired (4S,5R) configuration.
- N-alkylation with 2-methoxyethyl halides is a standard method for introducing ether-containing substituents on nitrogen atoms in heterocycles, offering good yields and selectivity.
Summary Table of Preparation Methods
Preparation Step | Methodology | Key Reagents/Conditions | Notes |
---|---|---|---|
Pyrrolidin-2-one ring formation | Cyclization of chiral amino acid derivatives | Dehydrating agents (PCl5, POCl3) | Controls stereochemistry |
Aminomethyl group introduction | Reductive amination or nucleophilic substitution | Ammonia, NaBH3CN, catalytic H2 | Mild, selective conditions |
Pyrazol-4-yl substituent attachment | Pd-catalyzed cross-coupling (Suzuki, Stille) | Pyrazolyl boronic acid, Pd catalyst | Efficient C-C bond formation |
N-alkylation with 2-methoxyethyl | Alkylation with 2-methoxyethyl halides | K2CO3, DMF or NaH, acetonitrile | High selectivity, good yields |
Q & A
Q. What are the recommended synthetic routes for constructing the pyrrolidin-2-one core in (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one?
The pyrrolidin-2-one scaffold can be synthesized via cyclization reactions. For example, base-assisted cyclization of substituted pyrrolidinone precursors has been used to form similar structures (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) . Key steps include:
- Ring closure : Use of KOtBu or NaH in THF to induce cyclization.
- Functionalization : Introduction of the aminomethyl group via reductive amination or coupling reactions.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be required to achieve the (4S,5R) configuration.
Q. How can the stereochemical integrity of the (4S,5R) configuration be validated during synthesis?
Chiral HPLC or polarimetry is essential for confirming enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial relationships between protons to validate stereochemistry . For example, coupling constants (e.g., ) in H NMR and cross-peaks in NOESY spectra can confirm the relative positions of substituents .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR : H and C NMR to confirm substituent connectivity (e.g., methoxyethyl, aminomethyl, and pyrazole groups) .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- FTIR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm for pyrrolidinone) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during aminomethyl group introduction?
Epimerization at the 4-position can occur under basic conditions. Strategies include:
- Low-temperature reactions : Conducting reactions at 0–5°C to reduce base-induced racemization .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during synthesis .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rh or Ru complexes) for stereocontrolled amination .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or impurities. Solutions include:
Q. What methodologies are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking simulations : Molecular modeling to predict binding modes using the pyrazole and pyrrolidinone moieties as pharmacophores .
- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of interactions .
Q. How can the stability of the methoxyethyl side chain be assessed under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C and monitor hydrolysis via LC-MS.
- Accelerated stability testing : Use thermal stress (40–60°C) to identify degradation products .
Key Notes for Experimental Design
- Avoid common pitfalls : Use anhydrous conditions for moisture-sensitive steps (e.g., aminomethyl group reactions).
- Cross-validate data : Combine multiple techniques (e.g., NMR, HRMS, FTIR) to confirm structural assignments .
- Benchmark against analogs : Compare spectral data with structurally related pyrazole-pyrrolidinone hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.